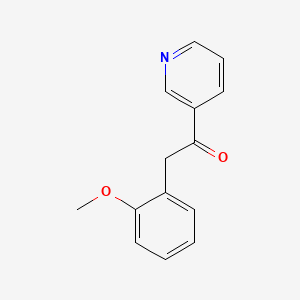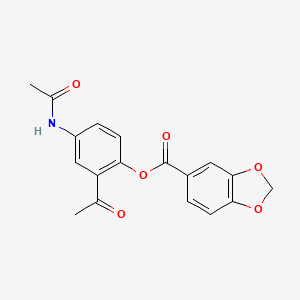
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate is a complex organic compound that features both acetamido and acetyl functional groups attached to a benzodioxole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 1,3-benzodioxole derivatives with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thiol derivatives.
科学的研究の応用
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzodioxole ring system may also interact with hydrophobic pockets within proteins, affecting their function .
類似化合物との比較
Similar Compounds
4-Acetamidoacetophenone: Similar structure but lacks the benzodioxole ring.
Methyl 5-Acetamido-2-t-butyl-2-methyl-1,3-benzodioxole-4-carboxylate: Similar benzodioxole ring but different substituents.
Uniqueness
(4-Acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate is unique due to the combination of acetamido and acetyl groups attached to a benzodioxole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C18H15NO6 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
(4-acetamido-2-acetylphenyl) 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H15NO6/c1-10(20)14-8-13(19-11(2)21)4-6-15(14)25-18(22)12-3-5-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,19,21) |
InChIキー |
XJTLUTZYMDMXMW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)C)OC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)

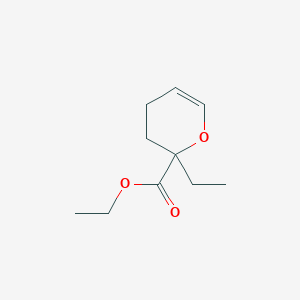
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
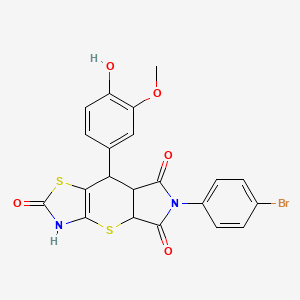
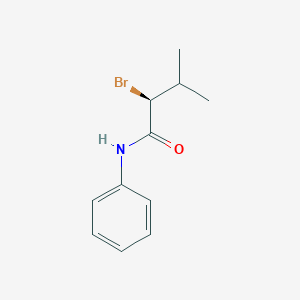

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B15174546.png)
![[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B15174551.png)
![5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15174552.png)
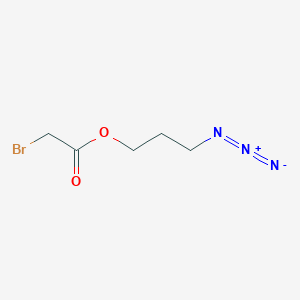
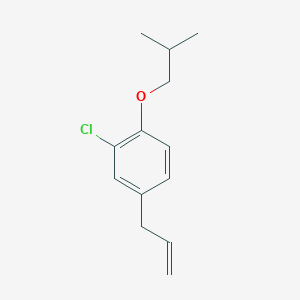
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)
